Evidence Dimension 1 – NAMPT Enzymatic Inhibition Potency: Quantitative Differentiation from Clinical-Stage NAMPT Inhibitors
In a biochemical NAMPT enzymatic assay using nicotinamide (NAM) as substrate with a 5‑minute pre‑incubation followed by 15‑minute measurement, 6-[(Phenylsulfonyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol exhibited an IC₅₀ of 2,000 nM (2.0 µM) [1]. In contrast, the clinical‑stage NAMPT inhibitor APO‑866 (FK866) achieved an IC₅₀ of 0.15 nM in a recombinant human NAMPT assay [2], and STF‑118804 achieved an IC₅₀ of 3 nM under similar biochemical conditions . The approximately 13,000‑fold potency differential relative to FK866 positions the target compound as a low‑potency NAMPT ligand potentially suited for partial modulation or allosteric probe applications, rather than full target inhibition.
| Evidence Dimension | NAMPT enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 2,000 nM (NAM substrate, 5 min pre‑incubation + 15 min measurement) |
| Comparator Or Baseline | APO‑866 (FK866): IC₅₀ = 0.15 nM (recombinant human NAMPT, fluorescence‑based assay); STF‑118804: IC₅₀ = 3 nM |
| Quantified Difference | ~13,333‑fold higher IC₅₀ vs. FK866; ~667‑fold higher IC₅₀ vs. STF‑118804 |
| Conditions | Biochemical NAMPT enzymatic assay (BindingDB assay ID 50019175); note: assay conditions differ slightly among studies; absolute IC₅₀ values are not directly normalized to a single reference standard |
Why This Matters
This potency differential defines a distinct pharmacological window—researchers seeking NAMPT‑pathway modulation without full enzymatic suppression can select this compound over ultra‑potent clinical inhibitors, provided the target biology tolerates low‑affinity engagement.
- [1] BindingDB Entry BDBM50615684 (CHEMBL4565531). IC₅₀ = 2.00E+3 nM for NAMPT (unknown origin), NAM substrate, 5‑min pre‑incubation, 15‑min measurement. Deposited 2024-12-13. View Source
- [2] Hasmann, M. & Schemainda, I. FK866, a Highly Specific Noncompetitive Inhibitor of Nicotinamide Phosphoribosyltransferase, Represents a Novel Mechanism for Induction of Tumor Cell Apoptosis. Cancer Research, 2003, 63, 7436–7442. View Source
